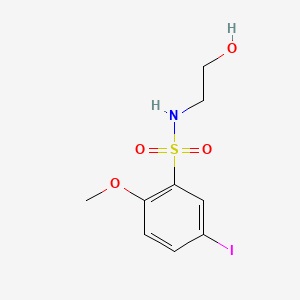
N-(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyethyl group, an iodine atom, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-iodo-2-methoxybenzenesulfonyl chloride and 2-aminoethanol.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)-5-iodo-2-methoxybenzene-1-sulfonamide.
Reduction: Formation of N-(2-hydroxyethyl)-5-iodo-2-methoxybenzene-1-amine.
Substitution: Formation of N-(2-hydroxyethyl)-5-substituted-2-methoxybenzene-1-sulfonamide.
Scientific Research Applications
N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide has several applications in scientific research:
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
Comparison with Similar Compounds
Methyldiethanolamine: An organic compound with similar hydroxyethyl groups but lacks the iodine and sulfonamide functionalities.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains multiple hydroxyethyl groups but differs in its overall structure and lack of sulfonamide group.
N-Hydroxyethyl acrylamide: Contains a hydroxyethyl group but differs in its acrylamide functionality.
Uniqueness: N-(2-Hydroxyethyl)-5-Iodo-2-Methoxybenzene-1-Sulfonamide is unique due to the presence of the iodine atom and the sulfonamide group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1428152-61-7 |
|---|---|
Molecular Formula |
C9H12INO4S |
Molecular Weight |
357.17g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-5-iodo-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C9H12INO4S/c1-15-8-3-2-7(10)6-9(8)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3 |
InChI Key |
NCCLRWDHFIMGQW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)I)S(=O)(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















